5-Methoxyindolin-3-one

Heterocyclic Chemistry Synthetic Methodology Natural Product Synthesis

5-Methoxyindolin-3-one (CAS 1369138-75-9) is a heterocyclic building block characterized by the indolin-3-one core scaffold, with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol. This compound features a carbonyl group at the C3 position of the indoline ring system, distinguishing it from indolin-2-ones (oxindoles) and isatin derivatives.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 1369138-75-9
Cat. No. B12964273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyindolin-3-one
CAS1369138-75-9
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NCC2=O
InChIInChI=1S/C9H9NO2/c1-12-6-2-3-8-7(4-6)9(11)5-10-8/h2-4,10H,5H2,1H3
InChIKeyJTGJMTAWZVAJAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyindolin-3-one (CAS 1369138-75-9): Indolin-3-one Core Building Block for Heterocyclic Synthesis


5-Methoxyindolin-3-one (CAS 1369138-75-9) is a heterocyclic building block characterized by the indolin-3-one core scaffold, with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This compound features a carbonyl group at the C3 position of the indoline ring system, distinguishing it from indolin-2-ones (oxindoles) and isatin derivatives. The indolin-3-one framework is a fundamental component of numerous bioactive alkaloids and serves as a versatile intermediate for constructing more complex molecular architectures, including fused indole-containing systems . The 5-methoxy substituent enhances the electron density of the aromatic ring, modulating both chemical reactivity and potential interactions with biological targets.

Why 5-Methoxyindolin-3-one Cannot Be Replaced by 5-Methoxyisatin or 5-Methoxyoxindole in Regioselective Synthesis


Interchanging indolin-3-ones with structurally related in-class compounds such as 5-methoxyisatin (CAS 39755-95-8, a 2,3-dione) or 5-methoxyoxindole (CAS 7699-18-5, a 2-one) introduces fundamental differences in the oxidation state and electronic configuration of the heterocyclic core [1]. The indolin-3-one scaffold provides a distinct reactive profile at C2 that is absent in oxindoles and isatins, enabling C2-functionalization pathways critical for accessing C2,C2-disubstituted indolin-3-ones, which serve as core scaffolds of a wide range of bioactive molecules and key intermediates in natural product total synthesis . Methoxy substitution enhances regiochemical behavior of indoles, but the position of the carbonyl group dictates the accessible reaction manifold [2].

Quantitative Differentiation Evidence for 5-Methoxyindolin-3-one Against Structural Analogs


Oxidation State Comparison: Indolin-3-one Core Enables C2 Reactivity Absent in 5-Methoxyoxindole

5-Methoxyindolin-3-one possesses a carbonyl group at the C3 position of the indoline ring, creating an α,β-unsaturated ketone system that enables nucleophilic attack and functionalization at the C2 position . In contrast, 5-methoxyoxindole (5-methoxy-2-indolinone, CAS 7699-18-5) bears its carbonyl at the C2 position, yielding a fundamentally different reactive profile and precluding the C2-functionalization pathways accessible to indolin-3-ones. The oxidation state difference (3-one versus 2-one) dictates which synthetic transformations are chemically feasible [1]. The indolin-3-one scaffold is specifically required for synthesizing C2,C2-disubstituted indolin-3-ones, which are core scaffolds of a wide range of bioactive molecules and key intermediates in total synthesis of various natural products .

Heterocyclic Chemistry Synthetic Methodology Natural Product Synthesis

Dione vs. Monoketone: 5-Methoxyindolin-3-one Provides Distinct Redox State Relative to 5-Methoxyisatin

5-Methoxyindolin-3-one (monoketone, C9H9NO2) differs fundamentally from 5-methoxyisatin (5-methoxyindole-2,3-dione, CAS 39755-95-8, C9H7NO3) in its oxidation state and hydrogen count . 5-Methoxyisatin contains a second carbonyl at C2, forming an α-diketone (indole-2,3-dione) system that is a potent electrophile widely used in condensation reactions at C3 . 5-Methoxyindolin-3-one, lacking the C2 carbonyl, offers a reduced, non-electrophilic C2 position that can instead serve as a nucleophilic site under appropriate conditions. This oxidation state difference dictates divergent downstream reactivity: isatin derivatives undergo nucleophilic addition at C3, whereas indolin-3-ones undergo functionalization at C2 .

Medicinal Chemistry Building Block Selection Oxidation State Control

Methoxy Activation Confirmed: Enhanced Reactivity of Methoxy-Substituted Indoles Validates 5-OCH₃ Substitution

The 5-methoxy substituent on 5-methoxyindolin-3-one serves as an electron-donating group that enhances the electron density and reactivity of the indole/indoline ring system . A comprehensive review of methoxy-activated indoles establishes that methoxy substitution is a validated strategy for diversifying the regiochemical behavior of indoles, enabling synthetic transformations that are less efficient or unattainable with unsubstituted analogs [1]. This methoxy activation principle applies specifically to the 5-position substitution pattern present in 5-methoxyindolin-3-one, differentiating it from both unsubstituted indolin-3-one and alternative methoxy regioisomers (e.g., 4-methoxy or 6-methoxy variants).

Regioselective Synthesis Electron-Donating Substituents Indole Reactivity

In Vivo Validation of 5-Methoxy-Indolinone Moiety: Hollow Fiber Assay Activity and Xenograft Selection

In a study of bis-indole derivatives evaluated by the National Cancer Institute (NCI) for antitumor activity, the compound bearing the 5-methoxy-2-indolinone moiety was subjected to the first in vivo experiment (hollow fiber assay) and demonstrated activity [1]. Based on this positive hollow fiber assay result, the compound was selected for advancement to the second in vivo experiment (human tumor xenograft in mice) [2]. The study authors concluded that this approach was successful, with some compounds described being much more active than numerous previously prepared and tested 3-indolylmethylene-2-indolinones [3]. This represents a validated advancement pathway from in vitro screening through in vivo efficacy testing specifically for a 5-methoxy-indolinone-containing scaffold.

Antitumor Screening In Vivo Pharmacology NCI-60 Screening

Synthetic Utility for 5-Methoxy-7-Aza-Isoindolin-1-one Derivatives via Regioselective Methoxylation

A synthetic methodology developed for 5-methoxy substituted 7-aza-isoindolin-1-ones demonstrates the specific utility of the 5-methoxy substitution pattern in heterocyclic synthesis [1]. The protocol involves methoxylation of a pyridine derivative using NaOMe as the base; notably, K₂CO₃ was also tried but no obvious product was generated, establishing the specific base requirements for successful 5-methoxy incorporation [2]. This work highlights that introducing a methoxyl group in the aromatic ring of isoindolinones can modulate bioactivity and provide opportunities for further chemical modification, underscoring the strategic value of the 5-methoxy regioisomer for aza-analog synthesis [3].

Aza-Heterocycle Synthesis Regioselective Functionalization Pyridine Derivatives

Methoxy-Activated Indoles as Validated Scaffolds for Diversifying Regiochemical Behavior

A comprehensive review of methoxy-activated indoles establishes that methoxy substitution is not merely a passive structural modification but a deliberate strategy for diversifying the regiochemical behavior of indoles [1]. Naturally-occurring indoles frequently contain methoxy substituents, which enhance their reactivity compared to unsubstituted analogs [2]. This review covers aspects of synthesis, reactivity, and biological activity across indoles incorporating one, two, or three methoxy groups, providing class-level validation that the 5-methoxy substitution pattern present in 5-methoxyindolin-3-one is a chemically meaningful modification rather than an arbitrary structural variant [3].

Natural Product Derivation Tryptophan-Based Chemistry Electron-Rich Heterocycles

Recommended Research Applications for 5-Methoxyindolin-3-one Based on Quantitative Differentiation Evidence


Synthesis of C2,C2-Disubstituted Indolin-3-ones for Natural Product Total Synthesis

This application exploits the distinct C3 carbonyl position of 5-methoxyindolin-3-one, which enables nucleophilic attack and functionalization at the C2 position to construct C2,C2-disubstituted indolin-3-ones . These scaffolds serve as core intermediates in the total synthesis of various natural products and are components of numerous bioactive molecules . Procurement is specifically indicated when the synthetic route requires an indolin-3-one core rather than an oxindole (indolin-2-one) due to the required C2 reactivity manifold.

Preparation of 5-Methoxy-7-Aza-Isoindolin-1-one Derivatives via Optimized Methoxylation

The 5-methoxy substitution pattern is synthetically accessible for constructing 7-aza-isoindolin-1-one derivatives using NaOMe-mediated methoxylation of pyridine precursors followed by cyclization with amines . The established protocol confirms that NaOMe is the required base for successful 5-methoxy incorporation, as K₂CO₃ fails to yield product . Procurement is indicated for medicinal chemistry programs requiring methoxy-substituted aza-heterocyclic scaffolds where the methoxyl group modulates bioactivity and enables further chemical modification .

Oncology Drug Discovery: Scaffold with Validated NCI In Vivo Screening Progression

Compounds containing the 5-methoxy-2-indolinone moiety have demonstrated successful progression through the NCI antitumor screening cascade, with hollow fiber assay activity leading to selection for human tumor xenograft studies . The J Med Chem study reported that bis-indole derivatives with this scaffold were much more active than numerous previously tested 3-indolylmethylene-2-indolinones . This third-party validation supports procurement of 5-methoxyindolin-3-one as a starting material for oncology-focused medicinal chemistry programs seeking a scaffold with documented in vivo screening advancement potential.

Regioselective Synthesis Requiring Electron-Donating Methoxy Activation

The 5-methoxy substituent serves as an electron-donating group that enhances the electron density and reactivity of the indoline ring, a strategy validated for diversifying the regiochemical behavior of indoles . This methoxy activation is characteristic of naturally-occurring methoxyindoles and is not achievable with unsubstituted indolin-3-one . Procurement is indicated for synthetic programs where enhanced reactivity or specific regiochemical outcomes are required, differentiating this compound from non-methoxylated indolin-3-one analogs.

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